molecular formula C9H8N4O2 B3049733 2-(5-phenyltetrazol-1-yl)acetic Acid CAS No. 21743-58-8

2-(5-phenyltetrazol-1-yl)acetic Acid

Cat. No.: B3049733
CAS No.: 21743-58-8
M. Wt: 204.19 g/mol
InChI Key: BYVHAWLFYKHSKH-UHFFFAOYSA-N
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Description

2-(5-phenyltetrazol-1-yl)acetic acid is an organic compound that features a tetrazole ring attached to a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyltetrazol-1-yl)acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the acetic acid moiety. One common method involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable solvent to form the tetrazole ring. This intermediate is then reacted with bromoacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyltetrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-(5-phenyltetrazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-phenyltetrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-phenyltetrazole: Similar in structure but lacks the acetic acid moiety.

    Tetrazole derivatives: Various derivatives with different substituents on the tetrazole ring.

Uniqueness

2-(5-phenyltetrazol-1-yl)acetic acid is unique due to the presence of both the tetrazole ring and the acetic acid moiety. This combination allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .

Properties

IUPAC Name

2-(5-phenyltetrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-8(15)6-13-9(10-11-12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVHAWLFYKHSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350138
Record name 1H-Tetrazole-1-acetic acid, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-58-8
Record name 1H-Tetrazole-1-acetic acid, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 100 mg of methyl 5phenyl-1-tetrazoleacetate, 0.6 ml of acetic acid and 1 ml of a 4N-hydrochloric acid was stirred at 80° to 90° C. for 2 hours. The reaction solution was evaporated under reduced pressure. The precipitated solid was filtered, washed with cold water and recrystallized from 50% ethanol-water, to give 64.1 mg (yield: 69.2%) of 5-phenyhetrazole-lacetic acid.
Name
methyl 5phenyl-1-tetrazoleacetate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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